molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

Isoquinoline N-oxide

Cat. No.: B073935
CAS No.: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
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Description

Isoquinoline N-oxide is a nitrogen-containing heterocyclic compound derived from isoquinoline. It is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the isoquinoline ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinoline using hydrogen peroxide in the presence of a catalyst such as acetic acid. Another method includes the use of peracids like peracetic acid or m-chloroperbenzoic acid to achieve the oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and additives .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Isoquinoline N-oxide can be compared with other similar compounds, such as quinoline N-oxide and pyridine N-oxide:

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its derivatives also exhibit diverse biological activities, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

Isoquinoline N-oxide is a derivative of isoquinoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Overview of this compound

This compound is formed through the oxidation of isoquinoline. This modification enhances its reactivity and biological properties. The compound has been studied for its potential as an anticancer agent, as well as for other therapeutic applications.

Anticancer Activity

Recent studies have highlighted the significant anticancer activity of isoquinoline N-oxides. For instance, a structured development of isoquinolinequinone N-oxides demonstrated growth inhibition in nanomolar ranges across various cancer cell lines, including melanoma and ovarian cancer. Specifically, a new lead compound exhibited GI50 values against 31 out of 57 human tumor cell lines screened in the NCI60 panel, showing efficacy even against doxorubicin-resistant lines .

Table 1: Anticancer Activity of Isoquinoline N-oxides

CompoundCell Line TypeGI50 (nM)Resistance to Doxorubicin
Lead Compound (R6=benzyl)Melanoma<10Yes
Lead Compound (R7=H)Ovarian<20Yes
Isoquinolinequinone N-oxideLeukemia<15Yes

The electrochemical studies indicate a correlation between the cytotoxicity and the electropositivity of the this compound framework. Additionally, binding studies with biological nucleophiles like glutathione and cysteine suggest potential mechanisms for its anticancer activity .

Antimicrobial Activity

Isoquinoline N-oxides have also been recognized for their antimicrobial properties. A review on naturally occurring plant isoquinoline alkaloids noted that many isoquinoline N-oxides exhibit confirmed antibacterial and antifungal activities. More than 200 biologically active compounds derived from these alkaloids have shown efficacy against various pathogens .

Table 2: Antimicrobial Activity of Isoquinoline N-oxides

CompoundActivity TypeTarget OrganismReference
This compound AAntibacterialStaphylococcus aureus
This compound BAntifungalCandida albicans
This compound CAntiviralInfluenza virus

The mechanisms underlying the biological activities of isoquinoline N-oxides are multifaceted. For instance, their interaction with cellular nucleophiles can lead to the formation of reactive intermediates that disrupt cellular processes. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline structure can significantly enhance or diminish biological activity .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of isoquinoline N-oxides on human breast cancer cells. The results indicated that specific substitutions on the isoquinoline ring significantly increased apoptosis in cancer cells compared to controls .

Case Study 2: Antimicrobial Properties
In another study, isoquinoline N-oxides were tested against a panel of bacterial strains. The results showed that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for isoquinoline N-oxide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via oxidation of isoquinoline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol or dichloromethane), and reaction temperature (25–50°C). For reproducibility, document substrate purity, reaction time, and quenching procedures. Include control experiments to rule out side reactions, such as over-oxidation or ring-opening . Characterization should follow guidelines for new compounds, including 1^1H/13^13C NMR, HRMS, and elemental analysis .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C shifts to confirm N-oxide formation (e.g., deshielding of adjacent protons).
  • X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) to validate crystal packing .
  • HRMS/Elemental Analysis : Ensure molecular formula consistency. For known compounds, cross-reference with literature data from authoritative databases like NIST Chemistry WebBook .

Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, paramagnetic impurities, or tautomerism. To resolve:

  • Solvent Calibration : Use deuterated solvents and report chemical shifts relative to TMS.
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals.
  • Supplementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., N–O stretch at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • MD Simulations : Study solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile).
  • Transition State Analysis : Identify intermediates in oxidation or coordination reactions. Validate computational data with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies can resolve contradictions in literature data on this compound’s catalytic activity?

  • Methodological Answer : Discrepancies often stem from variations in substrate scope, catalyst loading, or reaction milieu. To address:

  • Systematic Screening : Test activity across diverse conditions (pH, temperature, solvent polarity).
  • In Situ Monitoring : Use techniques like Raman spectroscopy or mass spectrometry to track intermediates.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How does this compound function in coordination chemistry, and what are its implications for material design?

  • Methodological Answer : The N-oxide group acts as a polydentate ligand, forming metal-organic frameworks (MOFs) with transition metals (e.g., Cu2+^{2+}, Ba2+^{2+}). Key steps include:

  • Ligand Design : Modify substituents (e.g., electron-withdrawing groups) to tune metal-binding affinity.
  • Topological Analysis : Use single-crystal XRD to determine network geometry (e.g., monoclinic P21/m space group).
  • Property Testing : Evaluate porosity, luminescence, or adsorption capacity (e.g., for environmental pollutants) .

Q. Data Management and Reporting

Q. What are best practices for documenting experimental procedures and data to ensure reproducibility?

  • Methodological Answer :

  • Detailed SI Files : Include raw spectral data, crystallographic parameters (CIF files), and optimization tables. Label compounds consistently across main text and supplements .
  • Error Margins : Report uncertainties in measurements (e.g., NMR integration, melting points).
  • Literature Alignment : Cite prior studies on analogous N-oxides (e.g., pyrazine N-oxide) to contextualize methods .

Q. How should researchers handle conflicting data between experimental results and computational predictions?

  • Methodological Answer :

  • Sensitivity Analysis : Test computational models against varied parameters (e.g., basis sets, solvation models).
  • Experimental Validation : Redesign syntheses to isolate predicted intermediates.
  • Peer Review : Present contradictions in conferences or preprints to gather interdisciplinary feedback .

Q. Tables for Key Data

Parameter Typical Range Technique for Validation
Reaction Temperature25–50°CThermocouple, IR thermography
N–O Stretch (IR)1200–1300 cm1^{-1}FT-IR with KBr pellet
Crystal SystemMonoclinic (e.g., P21/m)Single-crystal XRD
Solubility (Polarity)Soluble in DMSO, ethanolUV-Vis spectroscopy, HPLC

Properties

IUPAC Name

2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIAABRFQASVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165282
Record name Isoquinolin-N-oxide
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1532-72-5
Record name Isoquinoline N-oxide
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Record name Isoquinolin-N-oxide
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Record name Isoquinoline N-oxide
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Synthesis routes and methods I

Procedure details

To a stirred solution of isoquinoline (1-Im-9, 5 g, 1.0 eq) in 50 mL of CHCl3, mCPBA (2.0 eq) was added. The mixture was stirred at rt for 1 h. The reaction was washed with 5% aqueous Na2SO3 and aqueous Na2CO3, then concentrated and the residue was purified by silica column chromatography to give isoquinoline 2-oxide (2-Im-9).
Quantity
5 g
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50 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2.5g 4-chloromethyl-1-(3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide, 35 ml dimethylformamide, 1.8 triethylamine and 1.29 g 1-(2-methoxyphenyl)piperazine was stirred and heated under nitrogen at 50° for 7 hours. After evaporation of the solvent, the residue was partitioned between methylene chloride and water. The methylene chloride solution was washed with water and dried. After removal of the solvent in vacuo, the residue (3.5 g) was crystallized from methylene chloride/ethyl acetate to yield 3.05 g of yellow, hygroscopic crystals of 1-(3,4)-dimethoxybenzyl)-6,7-dimethoxy-4-{]4'-(2-methoxyphenyl)-1'-piperazinyl]methyl} isoquinoline 2-oxide, mp 128°-129° (dec.).
Name
3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide
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0 (± 1) mol
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35 mL
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1.29 g
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Synthesis routes and methods III

Procedure details

To a solution of isoquinoline (76.93 g, 595.6 mmol) in acetic acid (520 mL) was added portionwise every 10 min. 33.6 g of sodium perborate, NaBO3.4H2O. Over a 1 hour period a total of 201.6 g (1.31 mole) of perborate was added. The resulting mixture was stirred at 60° C. for 24 hours after which acetic acid was removed by passing a stream of air over the surface of the liquid contained in a large flat vessel overnight. The remaining solid was dissolved in 1 L of water and the solution neutralized with solid sodium bicarbonate. The solution was extracted with chloroform (3×300 mL) and the organic extracts dried over magnesium sulfate. Chloroform was evaporated and the residual white solid was redissolved in chloroform and precipitated by addition of hexane to give 65 g (75%) of the N-oxide: mp 138-140° C. (lit mp 141-142° C.)
Quantity
76.93 g
Type
reactant
Reaction Step One
Quantity
520 mL
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solvent
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33.6 g
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reactant
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[Compound]
Name
NaBO3.4H2O
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0 (± 1) mol
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reactant
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201.6 g
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Yield
75%

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